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Compound of Interest

Compound Name: VT-105

Cat. No.: B12370166 Get Quote

An In-Depth Technical Guide to VT-105 (CAS: 2417718-38-6): A Potent and Selective TEAD

Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of VT-105 (CAS Number 2417718-38-

6), a potent and selective small molecule inhibitor of the TEA Domain (TEAD) family of

transcription factors. This document consolidates available data on its chemical properties,

mechanism of action, biological activity, and key experimental protocols.

Introduction
VT-105 is a novel therapeutic agent that targets the Hippo signaling pathway, a critical regulator

of cell proliferation, apoptosis, and organ size.[1] In many cancers, particularly those with

mutations in the Neurofibromatosis Type 2 (NF2) gene like malignant mesothelioma, the Hippo

pathway is inactivated.[2] This inactivation leads to the nuclear translocation of transcriptional

co-activators Yes-associated protein (YAP) and its paralog, TAZ. In the nucleus, YAP/TAZ bind

to TEAD transcription factors to drive the expression of genes that promote cell proliferation

and survival.[3]

TEAD proteins require a post-translational modification known as auto-palmitoylation to

become competent for YAP/TAZ binding.[2] VT-105 functions by binding to a central pocket in

TEAD, thereby blocking this auto-palmitoylation step. This action disrupts the YAP/TAZ-TEAD

interaction, preventing the transcription of oncogenic target genes and selectively inhibiting the

growth of Hippo-pathway-deficient tumors.[2][4][5]
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Physicochemical Properties of VT-105
The key chemical and physical properties of VT-105 are summarized below.

Property Value Reference(s)

CAS Number 2417718-38-6 [4][5][6]

Synonyms VT105, VT 105 [6][7]

Molecular Formula C₂₄H₁₈F₃N₃O [4][5][8]

Molecular Weight 421.42 g/mol [4][5][8]

IUPAC Name

N-[(1S)-1-pyridin-2-ylethyl]-8-

[4-

(trifluoromethyl)phenyl]quinolin

e-3-carboxamide

[9]

Appearance White to off-white solid [4][10]

Solubility 10 mM in DMSO [4][5]

Predicted Boiling Point 591.9 ± 50.0 °C [10]

Predicted Density 1.288 ± 0.06 g/cm³ [10]

Predicted pKa 12.27 ± 0.46 [10]

Mechanism of Action: Targeting the Hippo-YAP-
TEAD Pathway
VT-105 exerts its anti-tumor effect by intervening at a critical juncture in the Hippo signaling

pathway.

The Hippo Pathway: "ON" vs. "OFF" State

Hippo "ON" State (Tumor Suppressive): In normal tissues, the core Hippo kinase cascade

(MST1/2 and LATS1/2) is active. LATS1/2 phosphorylate YAP and TAZ, leading to their

sequestration in the cytoplasm by 14-3-3 proteins and subsequent proteasomal degradation.
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This prevents YAP/TAZ from entering the nucleus, and TEAD-mediated transcription is

repressed.[11][12]

Hippo "OFF" State (Oncogenic): In cancers with mutations like NF2-deficiency, the Hippo

kinase cascade is inactive. Unphosphorylated YAP/TAZ translocate to the nucleus, where

they bind to TEAD transcription factors.[2][3]

VT-105's Point of Intervention

For the YAP/TAZ-TEAD complex to be transcriptionally active, TEAD must first undergo auto-

palmitoylation on a conserved cysteine residue within a central lipid-binding pocket.[2] VT-105
is designed to occupy this pocket, physically preventing the attachment of palmitate. By

blocking TEAD auto-palmitoylation, VT-105 effectively disrupts the interaction between

YAP/TAZ and TEAD, thereby silencing the downstream oncogenic gene expression program.

[4][5]
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Caption: The Hippo Signaling Pathway and the inhibitory action of VT-105.
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Biological Activity and Preclinical Data
VT-105 is a highly potent inhibitor of YAP/TAZ-TEAD-mediated gene transcription.[4][5] Its

efficacy has been demonstrated in both in vitro and in vivo models of NF2-deficient

mesothelioma.

In Vitro Activity
Assay Type Result Cell Line / Context Reference(s)

YAP Reporter Assay IC₅₀ = 10.4 nM Luciferase Reporter [4][5]

Cell Proliferation

Inhibition
Potent and Selective

NF2-deficient

Mesothelioma
[2][3]

TEAD Palmitoylation Blocked In vitro and cellular [2][4][5]

YAP/TAZ-TEAD

Interaction
Disrupted

Co-

immunoprecipitation
[2]

In Vivo Activity
Studies on potent, orally bioavailable analogs of VT-105 have demonstrated significant anti-

tumor activity in mouse xenograft models.

Model Compound Dosing Result Reference(s)

NF2-deficient

Mesothelioma

Xenograft

VT104 0.3-3 mg/kg, p.o.

Dose-dependent

tumor growth

inhibition

[8]

NF2-deficient

Mesothelioma

Xenograft

Analogs
Oral

administration

Selective tumor

growth inhibition
[2][3]

Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize TEAD

inhibitors like VT-105.
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Protocol: CellTiter-Glo® Luminescent Cell Viability
Assay
This assay quantifies ATP, an indicator of metabolically active cells, to measure cell viability

after treatment with a test compound.[7]

Materials:

Opaque-walled 96-well or 384-well plates suitable for luminescence reading.

Mammalian cells in culture.

CellTiter-Glo® Reagent (Promega, Cat.# G7570).

Multichannel pipette.

Orbital shaker.

Luminometer.

Procedure:

Cell Plating: Seed cells in an opaque-walled multiwell plate at a predetermined optimal

density (e.g., 100 µL per well for 96-well plates). Include control wells with medium only for

background measurement.

Compound Treatment: Add various concentrations of VT-105 to the experimental wells.

Incubate the plate according to the standard culture protocol (e.g., 72 hours).

Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30

minutes.

Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature.

Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to form the final

CellTiter-Glo® Reagent. Mix by inversion until the substrate is fully dissolved.[5]

Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell

culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[6]
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Lysis and Signal Stabilization:

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[6]

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

[6]

Data Acquisition: Record luminescence using a plate-reading luminometer.

Analysis: Subtract the background luminescence from all readings. Plot the percentage of

viable cells against the log concentration of VT-105 and fit the data to a dose-response curve

to calculate the IC₅₀ value.

Protocol: Acyl-PEGyl Exchange Gel Shift (APEGS)
Assay for TEAD Palmitoylation
The APEGS assay is used to detect the palmitoylation status of a target protein. It involves

blocking free cysteines, cleaving the palmitoyl-thioester linkage, and then labeling the newly

exposed cysteine with a large polyethylene glycol (PEG) maleimide molecule, which causes a

detectable size shift on a Western blot.[1][13]

APEGS Workflow for TEAD Palmitoylation

Cell Lysate
(containing TEAD)

Step 1: Block Free Cysteines
(with NEM)

Protein Precipitation
& Wash

Step 2: Cleave Thioester Bonds
(with Hydroxylamine, HAM)

Protein Precipitation
& Wash

Step 3: Label Newly Free Cysteines
(with mPEG-maleimide)

Step 4: SDS-PAGE
& Western Blot

Detection with
anti-TEAD antibody

precipiliate1
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Caption: Experimental workflow for the Acyl-PEGyl Exchange Gel Shift (APEGS) assay.

Materials:
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Cell lysate containing the protein of interest (TEAD).

N-ethylmaleimide (NEM) for blocking free thiols.

Hydroxylamine (HAM) for thioester cleavage.

Tris-HCl as a negative control for HAM.

mPEG-maleimide (e.g., 5 kDa).

Reagents for protein precipitation (e.g., methanol/chloroform).

SDS-PAGE and Western blotting reagents.

Primary antibody specific for TEAD.

Procedure:

Blocking Free Cysteines: Incubate the protein lysate with a high concentration of NEM (e.g.,

50 mM) to irreversibly block all cysteine residues that are not protected by palmitoylation.[1]

Protein Precipitation: Precipitate the proteins to remove excess NEM. A methanol/chloroform

precipitation method is effective. Wash the pellet thoroughly.

Cleavage of Palmitate: Resuspend the protein pellet. Split the sample into two aliquots.

Test Sample: Treat with hydroxylamine (HAM, e.g., 1 M, pH 7.4) to specifically cleave the

thioester bond linking palmitate to cysteine.[1]

Control Sample: Treat with a control buffer (e.g., Tris-HCl) instead of HAM.

Protein Precipitation: Precipitate the proteins again to remove the cleavage reagent. Wash

the pellet.

Labeling with mPEG-maleimide: Resuspend both test and control pellets in a buffer

containing mPEG-maleimide. The PEG molecule will covalently attach to the cysteine

residues that were exposed by HAM treatment.
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Analysis: Quench the labeling reaction and analyze the samples by SDS-PAGE followed by

Western blotting using an anti-TEAD antibody. A band shift corresponding to the mass of the

attached PEG molecule will be observed only in the HAM-treated sample if the TEAD protein

was originally palmitoylated. Treatment with VT-105 prior to cell lysis would show a reduction

or absence of this band shift.

Safety, Handling, and Storage
It is crucial to handle VT-105 with appropriate safety precautions in a laboratory setting.
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Category Recommendation Reference(s)

Hazard Classification

Acute toxicity, Oral (Category

4) - Harmful if swallowed.

Acute aquatic toxicity

(Category 1) - Very toxic to

aquatic life. Chronic aquatic

toxicity (Category 1) - Very

toxic to aquatic life with long

lasting effects.

[6]

Handling

Avoid inhalation, dust

formation, and contact with

skin and eyes. Use in a well-

ventilated area. Wear

appropriate personal protective

equipment (safety goggles,

gloves, lab coat). Wash hands

thoroughly after handling.

[6]

Storage (Solid Powder)

Long-term: -20°C (up to 3

years). Short-term: 4°C (up to

2 years).

[8][9]

Storage (In Solvent)
-80°C for up to 6 months.

-20°C for up to 1 month.
[8][14]

Disposal

Dispose of contents/container

to an approved waste disposal

plant, avoiding release to the

environment.

[6]

Conclusion
VT-105 is a potent and selective, first-in-class TEAD auto-palmitoylation inhibitor. By disrupting

the crucial YAP/TAZ-TEAD interaction, it effectively suppresses the oncogenic signaling

cascade driven by Hippo pathway inactivation. With demonstrated preclinical efficacy in

relevant cancer models, VT-105 and its analogs represent a promising therapeutic strategy for

treating cancers dependent on YAP/TAZ-TEAD signaling, such as NF2-deficient mesothelioma.
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The data and protocols presented in this guide provide a foundational resource for researchers

working to further elucidate the therapeutic potential of targeting TEAD transcription factors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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